molecular formula C9H7ClN2 B129611 6-Chloroquinolin-8-amine CAS No. 5470-75-7

6-Chloroquinolin-8-amine

Cat. No. B129611
CAS RN: 5470-75-7
M. Wt: 178.62 g/mol
InChI Key: RRFMPCSQKFOUFO-UHFFFAOYSA-N
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Description

6-Chloroquinolin-8-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a chloro group at the 6th position and an amino group at the 8th position on the quinoline ring system. This structure forms the basis for various chemical reactions and synthesis of derivatives with potential biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 6-chloroquinolin-8-amine, often involves nucleophilic substitution reactions. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by reacting 4-chloro-2-arylquinoline compounds with amide solvents, indicating the role of activated chloro groups in facilitating amination reactions . Similarly, 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones were obtained through the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines, showcasing another method of introducing amino groups into the quinoline ring .

Molecular Structure Analysis

The molecular structure of 6-chloroquinolin-8-amine derivatives can be elucidated using various spectroscopic techniques. For example, the synthesized N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline derivatives were characterized by IR, 1H NMR, 13C NMR, and mass spectral data . Additionally, X-ray analysis was used to determine the crystal structures of chlorinated quinoline derivatives, providing insights into the molecular conformation and the effects of chlorination on the quinoline framework .

Chemical Reactions Analysis

The reactivity of 6-chloroquinolin-8-amine derivatives can be influenced by the presence of substituents on the quinoline nucleus. The amination of quinoline derivatives is affected by the steric and electronic effects of the substituents, as seen in the varying activities of different amide solvents used for amination . The introduction of amino groups can lead to the formation of secondary amines, which can further participate in various chemical reactions, including those with biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloroquinolin-8-amine derivatives are determined by their molecular structure. The presence of chloro and amino groups can influence properties such as solubility, melting point, and reactivity. These properties are crucial for the compound's application in chemical synthesis and potential use in pharmaceuticals. The synthesized compounds' elemental analysis and spectral data help in confirming their structures and understanding their properties .

Scientific Research Applications

Antibacterial Properties

Research into the antibacterial properties of 6-Chloroquinolin-8-amine derivatives has shown promising results. Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone models starting with a synthon closely related to 6-Chloroquinolin-8-amine, demonstrating significant antibacterial activity against both gram-positive and gram-negative strains. Specifically, derivatives showed good activity against S. aureus with minimum inhibitory concentration (MIC) values approximately ranging from 2 to 5 microg/mL, suggesting that more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007).

Antitumor Properties

The antitumor potential of 6-Chloroquinolin-8-amine derivatives has been explored in several studies. Liu et al. (2007) prepared a series of 4-aminoquinazoline derivatives via nucleophilic substitution reaction, which were evaluated for their ability to inhibit tumor cells. Among them, certain derivatives were identified as potent inhibitors in vitro, demonstrating the versatility of the quinoline core in anticancer drug design (Liu et al., 2007).

Antimalarial Activity

The modification of 6-Chloroquinolin-8-amine derivatives has also been explored for antimalarial applications. Ekengard et al. (2015) synthesized ruthenium(II) and osmium(II) arene complexes containing ligands based on the 4-chloroquinoline framework, related to the antimalarial drug chloroquine. These complexes were evaluated against chloroquine-sensitive and resistant Plasmodium falciparum strains, showing that the coordination of ruthenium and osmium arene moieties to the ligands resulted in lower antiplasmodial activities relative to the free ligands. However, the study indicated a potential direction for overcoming chloroquine resistance (Ekengard et al., 2015).

Safety And Hazards

The safety data sheet for 6-Chloroquinolin-8-amine advises against breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers The relevant papers retrieved discuss the synthesis of quinolin-8-amines , the chlorination of 8-aminoquinoline amides , and the properties of 6-Chloroquinolin-8-amine . These papers provide valuable insights into the synthesis, reactions, and properties of 6-Chloroquinolin-8-amine and related compounds.

properties

IUPAC Name

6-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFMPCSQKFOUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063930
Record name 8-Quinolinamine, 6-chloro-
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinolin-8-amine

CAS RN

5470-75-7
Record name 6-Chloro-8-aminoquinoline
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Record name 6-Chloro-8-aminoquinoline
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Record name 6-Chloro-8-aminoquinoline
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Record name 8-Quinolinamine, 6-chloro-
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Record name 8-Quinolinamine, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-8-aminoquinoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6.30 g (30.3 mmol) 6-chloro-8-nitroquinoline, 14.7 g (272 mmol) NH4Cl, 120 mL H2O and 250 mL EtOH is added 5.0 g (90.6 mmol) Fe powder, and the resulting mixture is refluxed for 2.5 h. The volatiles are evaporated, and the residue is stirred in mixture of 200 mL CH2Cl2 and 300 mL water for 30 min. The resulting bi-phasic solution is filtered through celite, the layers are separated, and the aqueous layer is extracted 2×100 mL CH2Cl2. The combined organics are washed with 1×100 mL H2O, 1×100 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with hexanes/EtOAC (10/1 to 4/1), gives 2.80 g (15.7 mmol, a 52% yield) of the title compound as a tan solid. mp: 70-73° C.; MS (ES) m/z 179 (MH)+.
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6.3 g
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14.7 g
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120 mL
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5 g
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250 mL
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52%

Synthesis routes and methods III

Procedure details

To a hot suspension of 6-chloro-8-nitroquinoline (Mosher, et al., Org. Syn. 27:48 (1947), 0.8 g) in a mixture of ethanol/glacial acetic acid/water (2:2:1, 25 mL) was added iron powder (0.5 g) portionwise. The resulting mixture was stirred at reflux for 1.5 hours. The reaction was the cooled to room temperature, filtered through celite and made basic by addition of solid Na2CO3. The aqueous mixture was extracted with Et2O. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator to give the desired product (0.5 g) as a yellow solid; MP. 70-73° C.; MS (ES) m/z (relative intensity) 179 (M+H)+ (100).
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0.8 g
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25 mL
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0.5 g
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